1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester
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Overview
Description
1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester is an organic compound belonging to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring The ethyl ester functional group is attached to the carboxylic acid moiety, making it an ester derivative of quinolinecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester typically involves the esterification of 4-oxo-1(4H)-quinolinecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-oxo-1(4H)-quinolinecarboxylic acid+ethanolacid catalyst1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various ester or amide derivatives, depending on the nucleophile used.
Scientific Research Applications
1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may act as a chelating agent, binding to metal ions and influencing their biological availability.
Comparison with Similar Compounds
Similar Compounds
4-oxo-1(4H)-quinolinecarboxylic acid: The parent compound without the ester group.
Hydroxyquinoline derivatives: Compounds with a hydroxyl group instead of the carbonyl group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline compounds.
Uniqueness
1(4H)-Quinolinecarboxylic acid, 4-oxo-, ethyl ester is unique due to the presence of both the quinoline ring system and the ethyl ester functional group. This combination imparts specific chemical and physical properties, making it a versatile compound for various applications. The ester group enhances its solubility in organic solvents, facilitating its use in different chemical reactions and formulations.
Properties
CAS No. |
172538-82-8 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-oxoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)13-8-7-11(14)9-5-3-4-6-10(9)13/h3-8H,2H2,1H3 |
InChI Key |
OLHNSBYARJRKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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